2,2,2,2'-Tetrafluoroacetophenone
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Overview
Description
2,2,2,2’-Tetrafluoroacetophenone is an organic compound with the molecular formula C8H4F4O It is a fluorinated derivative of acetophenone, characterized by the presence of four fluorine atoms attached to the acetophenone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
2,2,2,2’-Tetrafluoroacetophenone can be synthesized through several methods. One common approach involves the fluorination of acetophenone derivatives. For instance, the reaction of acetophenone with elemental fluorine or fluorinating agents such as sulfur tetrafluoride can yield 2,2,2,2’-Tetrafluoroacetophenone. The reaction typically requires controlled conditions, including low temperatures and the presence of a catalyst to facilitate the fluorination process .
Industrial Production Methods
In industrial settings, the production of 2,2,2,2’-Tetrafluoroacetophenone may involve large-scale fluorination processes. These processes often utilize specialized equipment to handle the reactive fluorine gas and ensure safety. The industrial synthesis may also incorporate continuous flow reactors to optimize the reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
2,2,2,2’-Tetrafluoroacetophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert 2,2,2,2’-Tetrafluoroacetophenone to alcohols or other reduced forms.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .
Scientific Research Applications
Mechanism of Action
The mechanism by which 2,2,2,2’-Tetrafluoroacetophenone exerts its effects involves interactions with molecular targets and pathways. The presence of fluorine atoms can influence the compound’s reactivity and binding affinity to various targets. For example, the electron-withdrawing nature of fluorine can enhance the compound’s electrophilicity, making it more reactive towards nucleophiles . Additionally, the compound’s structure allows it to participate in specific interactions with enzymes or receptors, potentially modulating their activity .
Comparison with Similar Compounds
Similar Compounds
2,2,2,3’-Tetrafluoroacetophenone: Another fluorinated acetophenone derivative with similar properties but different fluorine atom positioning.
2,2,2,4’-Tetrafluoroacetophenone: Similar to 2,2,2,2’-Tetrafluoroacetophenone but with fluorine atoms in different positions.
2,2,2-Trifluoroacetophenone: Contains three fluorine atoms and is used in similar applications.
Uniqueness
2,2,2,2’-Tetrafluoroacetophenone is unique due to its specific fluorination pattern, which imparts distinct chemical properties. The presence of four fluorine atoms enhances its stability and reactivity compared to compounds with fewer fluorine atoms. This makes it particularly valuable in applications requiring high-performance materials and reagents .
Properties
IUPAC Name |
2,2,2-trifluoro-1-(2-fluorophenyl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F4O/c9-6-4-2-1-3-5(6)7(13)8(10,11)12/h1-4H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVSKOJZXIQFFBQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C(F)(F)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50611347 |
Source
|
Record name | 2,2,2-Trifluoro-1-(2-fluorophenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50611347 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
124004-75-7 |
Source
|
Record name | 2,2,2-Trifluoro-1-(2-fluorophenyl)ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=124004-75-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,2,2-Trifluoro-1-(2-fluorophenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50611347 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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